1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-5-4-7(15-16)9(17)12-11-14-13-10(18-11)8-3-2-6-19-8/h2-6H,1H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANPEQICSXFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring bearing a thiophen-2-yl substituent is typically synthesized via cyclization of thiophene-2-carbohydrazide. In a representative procedure, thiophene-2-carboxylic acid is first converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol. Subsequent cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions (80–90°C, 4–6 h), yielding 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Key reaction:
Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole moiety is prepared via Knorr pyrazole synthesis, where ethyl acetoacetate reacts with methylhydrazine in acetic acid to form 1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis with aqueous NaOH yields the free carboxylic acid.
Key reaction:
Amide Coupling
The final step involves coupling the oxadiazole amine with the pyrazole carboxylic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 h, yielding the target compound.
Key reaction:
Table 1: Conventional Synthesis Parameters
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, reflux | 6 | 68–72 |
| Pyrazole hydrolysis | NaOH, ethanol, reflux | 4 | 85–90 |
| Amide coupling | EDC/HOBt, DCM, rt | 24 | 60–65 |
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly enhances reaction efficiency. Studies on analogous oxadiazole-pyrazole hybrids demonstrate reductions in reaction time from hours to minutes and yield improvements of 15–25%.
Microwave-Promoted Cyclization
Replacing traditional reflux with microwave irradiation (300 W, 100°C) reduces the oxadiazole cyclization step to 15–20 minutes, achieving yields of 78–82%.
Accelerated Amide Coupling
Using microwave-assisted coupling (250 W, DMF, 80°C), the amide bond formation completes in 30–40 minutes with yields of 75–80%.
Table 2: Microwave vs. Conventional Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Total time (h) | 34–36 | 1–1.5 |
| Overall yield (%) | 55–60 | 70–75 |
| Energy consumption | High | Low |
Comparative Analysis of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor higher yields in amide coupling (70–75%) compared to non-polar solvents (DCM: 60–65%) due to improved reagent solubility.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases coupling efficiency by 10–15%, likely through stabilization of the active ester intermediate.
Characterization and Analytical Data
Spectroscopic Validation
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has demonstrated that 1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide exhibits significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to inhibition of growth.
Anticancer Potential
Studies have indicated that derivatives of this compound can exhibit antiproliferative effects on cancer cell lines. The mechanism involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Preliminary data suggest that structural modifications can enhance its efficacy against specific cancer types.
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines and mediators, thus providing relief in conditions characterized by inflammation.
Pesticidal Activity
The oxadiazole moiety in the compound has been linked to pesticidal activities. Research shows that it can be effective against certain agricultural pests and pathogens, making it a candidate for developing new agrochemicals.
Organic Semiconductors
Due to its unique electronic properties, this compound is being explored as a building block for organic semiconductors. Its ability to form stable films and good charge transport characteristics makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions including cyclocondensation of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring. Subsequent reactions introduce thiophene and pyrazole functionalities through electrophilic aromatic substitution or coupling reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
- Structure : Differs in the substituent at the carboxamide nitrogen—here, a thiophen-2-ylmethyl group replaces the oxadiazole-thiophene moiety.
- Synthesis : Synthesized via alkylation of pyrazole-thiol intermediates, similar to methods in but without oxadiazole incorporation .
Compound B : N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Structure: Shares the 1,3,4-oxadiazole-carboxamide scaffold but replaces the pyrazole and thiophene with a dihydroisoquinoline and 4-fluorophenyl group.
- The fluorophenyl group may improve metabolic stability compared to thiophene .
Compound C : 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
- Structure : A pyrazole-3-carboxamide with bulky substituents (dichlorophenyl, trifluoromethylphenyl ethynyl) and a piperidine group.
- Key Differences: The ethynyl linker and trifluoromethyl group enhance lipophilicity and electron-withdrawing effects, critical for cannabinoid receptor binding .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 317.35 g/mol | 2.5 | 6 | 1 |
| Compound A | 237.28 g/mol | 1.8 | 4 | 1 |
| Compound B | 338.34 g/mol | 3.1 | 5 | 1 |
Discussion
The target compound’s 1,3,4-oxadiazole and thiophene groups confer rigidity and electronic diversity, which are advantageous for binding to enzymes or receptors requiring planar aromatic interactions. In contrast, Compound C’s ethynyl and trifluoromethyl groups enhance its pharmacokinetic profile but may reduce solubility.
The absence of explicit biological data for the target compound highlights a research gap.
Biological Activity
1-Methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide (CAS Number: 1171431-15-4) is a complex heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique structural combination of pyrazole, oxadiazole, and thiophene moieties, which contribute to its potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 275.29 g/mol. The structure includes multiple heteroatoms, which enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.29 g/mol |
| CAS Number | 1171431-15-4 |
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Significant antibacterial and antifungal properties have been reported.
- Anticancer Effects : Potential antiproliferative effects against various cancer cell lines.
- Anti-inflammatory and Analgesic Properties : Some derivatives show promise in reducing inflammation and pain.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. The oxadiazole ring is known for its effectiveness against a variety of pathogens.
Case Study: Antibacterial Activity
In a study by Dhumal et al. (2016), derivatives of the oxadiazole ring were tested for their activity against Mycobacterium bovis BCG. The most active compounds demonstrated strong inhibition in both active and dormant states, highlighting the potential of oxadiazole derivatives in treating tuberculosis .
The proposed mechanisms through which this compound exerts its antimicrobial effects include:
- Inhibition of bacterial enzyme activity.
- Disruption of cell wall synthesis.
Anticancer Activity
Research has shown that derivatives of this compound may possess anticancer properties. For instance, studies have evaluated the effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 92.4 |
| Human lung adenocarcinoma | Not specified |
| Human ovarian adenocarcinoma | Not specified |
These results suggest that modifications to the structure can enhance anticancer efficacy .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step synthetic routes including cyclocondensation reactions. The structure allows for various substitutions that can significantly influence biological activity.
Synthetic Pathway Overview
A common method includes:
- Cyclocondensation of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring.
- Introduction of thiophene and pyrazole moieties through electrophilic aromatic substitution or coupling reactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling reactions. Key steps include cyclization of thiophene-oxadiazole precursors with pyrazole carboxamide derivatives. Ethanol or DMF are preferred solvents for condensation reactions, with yields optimized by controlling temperature (80-100°C) and using catalysts like CuI or Pd/C. For instance, cyclization under reflux in ethanol (3-5 hours) achieves ~65-70% yield, while DMF at 90°C improves solubility of polar intermediates . Purification via recrystallization (ethanol/water) or column chromatography enhances purity.
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H-NMR : Prioritize signals for pyrazole C-H protons (δ 6.8-7.2 ppm), thiophene protons (δ 7.3-7.5 ppm), and oxadiazole-linked methyl groups (δ 2.5-3.0 ppm). Splitting patterns confirm substitution positions .
- IR Spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) validate core functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (±5 ppm) to confirm molecular formula .
Q. How do researchers initially screen this compound for biological activity, and what assays are recommended?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10-100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole moiety’s electron-deficient nature .
Advanced Research Questions
Q. How can structural modifications at the pyrazole or oxadiazole rings influence bioactivity, and what methodologies assess these effects?
- Methodological Answer :
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance electrophilicity. Assess via Hammett plots and comparative IC₅₀ values in enzyme assays .
- Oxadiazole Modifications : Replace thiophene with furan to alter π-π stacking. Use X-ray crystallography to compare binding modes in protein-ligand complexes .
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole and evaluate solubility-logP trade-offs using shake-flask experiments .
Q. What strategies resolve contradictions in solubility and stability data across experimental setups?
- Methodological Answer :
- Solubility : Use standardized solvents (e.g., PBS pH 7.4 vs. DMSO) and quantify via HPLC-UV at λ_max (e.g., 254 nm). Conflicting data often arise from pH-dependent tautomerism of the oxadiazole ring .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxidative degradation of thiophene to sulfoxide is a common instability pathway .
Q. What computational approaches predict binding affinity with biological targets, and how are models validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinase targets). Prioritize docking poses with oxadiazole-thiophene π-stacking in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Validate with SPR (surface plasmon resonance) to correlate computed ΔG with experimental Kd .
Q. How can researchers design experiments to isolate functional group effects on pharmacokinetics?
- Methodological Answer :
- Metabolic Stability : Compare microsomal half-lives (human liver microsomes) of parent compound vs. analogs lacking the methyl group on pyrazole. LC-MS/MS quantifies metabolite formation .
- Permeability : Use Caco-2 cell monolayers to measure Papp. The carboxamide group’s hydrogen-bonding capacity reduces permeability unless masked with prodrug esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
